molecular formula C14H9N3O4S B448915 N'~2~-[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]-1-BENZOFURAN-2-CARBOHYDRAZIDE

N'~2~-[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]-1-BENZOFURAN-2-CARBOHYDRAZIDE

Cat. No.: B448915
M. Wt: 315.31g/mol
InChI Key: OCDLISWGDGUAJU-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'~2~-[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]-1-BENZOFURAN-2-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group.

Preparation Methods

The synthesis of N'~2~-[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]-1-BENZOFURAN-2-CARBOHYDRAZIDE typically involves the condensation reaction between 5-nitrothiophene-2-carbaldehyde and 1-benzofuran-2-carboxamide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the resulting product is purified through recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

N'~2~-[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]-1-BENZOFURAN-2-CARBOHYDRAZIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups .

Scientific Research Applications

N'~2~-[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]-1-BENZOFURAN-2-CARBOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: The compound has been studied for its potential antibacterial and antifungal activities.

    Biological Studies:

    Material Science:

Comparison with Similar Compounds

N'~2~-[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]-1-BENZOFURAN-2-CARBOHYDRAZIDE can be compared with other Schiff bases and nitro-containing compounds. Similar compounds include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological properties .

Properties

Molecular Formula

C14H9N3O4S

Molecular Weight

315.31g/mol

IUPAC Name

N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C14H9N3O4S/c18-14(12-7-9-3-1-2-4-11(9)21-12)16-15-8-10-5-6-13(22-10)17(19)20/h1-8H,(H,16,18)/b15-8+

InChI Key

OCDLISWGDGUAJU-OVCLIPMQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)N/N=C/C3=CC=C(S3)[N+](=O)[O-]

SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NN=CC3=CC=C(S3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NN=CC3=CC=C(S3)[N+](=O)[O-]

Origin of Product

United States

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